molecular formula C9H7ClF2N4 B1483304 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2092512-83-7

2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483304
CAS No.: 2092512-83-7
M. Wt: 244.63 g/mol
InChI Key: WTPSKBONYPWUCI-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is a sophisticated heteroaromatic scaffold of significant interest in medicinal and agrochemical research. Its structure integrates a pyrazine ring with a multifunctional pyrazole core, featuring both a chloromethyl handle for further derivatization and a difluoromethyl group, a moiety known to enhance metabolic stability, lipophilicity, and membrane permeability in bioactive molecules . This compound is primarily valued as a key synthetic intermediate for the construction of novel molecules for biological evaluation. Recent studies on analogous difluoromethylpyrazole compounds have demonstrated promising antimicrobial activities, showing efficacy comparable to standard antibiotics against pathogens like E. coli and P. aeruginosa . The presence of the chloromethyl group allows researchers to readily form covalent bonds with various nucleophiles, enabling the rapid synthesis of libraries of amides, sulfides, and other derivatives for structure-activity relationship (SAR) studies. Furthermore, the pyrazine heterocycle can serve as a hydrogen bond acceptor, potentially contributing to target binding interactions. The incorporation of fluorine is a well-established strategy in both drug and agrochemical discovery, with compounds based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid framework being commercialized as potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides . This makes our compound a compelling candidate for research into new crop protection agents. It is strictly For Research Use Only and is intended for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N4/c10-4-6-3-7(15-16(6)9(11)12)8-5-13-1-2-14-8/h1-3,5,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPSKBONYPWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine typically proceeds via:

  • Construction of the pyrazole ring bearing the difluoromethyl group.
  • Introduction of the chloromethyl substituent at the 5-position of the pyrazole.
  • Coupling or substitution reactions to link the pyrazole moiety to the pyrazine ring at the 3-position.

This approach leverages the reactivity of diketone intermediates, hydrazine derivatives, and selective halogenation methods.

Pyrazole Ring Formation with Difluoromethyl Substitution

A key step is the formation of the pyrazole ring substituted with a difluoromethyl group at the 1-position. This is commonly achieved by condensation of a 1,3-diketone intermediate with hydrazine derivatives.

  • Diketone Preparation: Ethyl difluoroacetate reacts with an appropriate acetophenone derivative under basic conditions (e.g., sodium methoxide in methanol or diethyl ether) to yield the difluoromethyl-substituted diketone intermediate. For example, ethyl difluoroacetate (200 mmol) dissolved in diethyl ether is treated with 25% sodium methoxide in methanol, followed by dropwise addition of 4'-chloroacetophenone, stirring overnight to form the diketone intermediate.

  • Pyrazole Cyclization: The diketone intermediate is then refluxed with a phenylhydrazine hydrochloride or free base in anhydrous ethanol or acetic acid for 10–24 hours. This step affords a mixture of pyrazole derivatives, which can be purified by recrystallization or chromatography.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 5-position of the pyrazole ring is introduced via selective chlorination:

  • Chlorination Reaction: Chlorination is achieved by passing chlorine gas through a solution of the pyrazole compound bearing a hydrogen at the 5-position. This reaction is typically conducted at room temperature and results in substitution of the 5-hydrogen with a chloromethyl group.

  • Alternative Halogenation Methods: Vapor-phase chlorination under controlled conditions has also been reported for related pyridine and pyrazine derivatives, involving stepwise liquid-phase/vapor-phase chlorination followed by fluorination to introduce halogen substituents.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Diketone formation Ethyl difluoroacetate + 4'-chloroacetophenone + NaOMe in MeOH or Et2O Difluoromethyl-substituted diketone intermediate
2 Pyrazole cyclization Diketone + phenylhydrazine hydrochloride, reflux in EtOH or AcOH for 10-24 h Pyrazole ring with difluoromethyl group formed
3 Chlorination Chlorine gas passed through pyrazole solution at room temperature Chloromethyl group introduced at 5-position
4 Coupling to pyrazine ring Nucleophilic substitution with 2-(chloromethyl)pyrazine or Cu-catalyzed coupling Formation of this compound

Research Findings and Considerations

  • The presence of both chloromethyl and difluoromethyl groups enhances reactivity and stability, facilitating further functionalization and potential biological activity.

  • Chlorination conditions must be carefully controlled to avoid over-chlorination or decomposition. Room temperature chlorine gas bubbling is effective for selective substitution.

  • The difluoromethyl group is introduced early in the synthesis via the diketone intermediate, ensuring regioselective substitution on the pyrazole ring.

  • Copper-catalyzed coupling reactions offer a promising alternative for assembling pyrazole-pyrazine frameworks with high chemoselectivity and functional group compatibility, although specific application to this compound requires further exploration.

Chemical Reactions Analysis

Types of Reactions

2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Radical initiators and catalysts are used for radical reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazines, while oxidation and reduction can modify the functional groups on the pyrazine ring.

Scientific Research Applications

2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine involves its interaction with molecular targets and pathways in biological systems. The chloromethyl and difluoromethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Pyrazole-Pyrazine Hybrids with Fluorinated Substituents

Compound A: 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrazine ()

  • Substituents: Trifluoromethyl (–CF3) on pyrazine; difluorophenoxy, isopropoxy, and methyl groups on pyrazole.
  • Synthesis : 32% yield via reaction of 2-chloro-5-(trifluoromethyl)pyrazine in acetonitrile at 180°C for 4 h .
  • Key Differences: The trifluoromethyl group on pyrazine enhances electron-withdrawing effects compared to the unsubstituted pyrazine in the target compound.

Compound B: 3-(4-(2-Chlorophenoxy)-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-cyclopropylpyridazine ()

  • Substituents: Chlorophenoxy and ethoxy groups on pyrazole; cyclopropyl on pyridazine.
  • Synthesis : Prepared using 3-chloro-6-cyclopropylpyridazine at 180°C for 6 h .
  • Key Differences : The pyridazine ring (vs. pyrazine) alters electronic properties, and the cyclopropyl group introduces steric constraints. The absence of a chloromethyl group limits its utility in nucleophilic reactions.

Pyrazoles with Chloromethyl Groups

Compound C : 2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine ()

  • Substituents : Cyclopropylmethyl (–CH2C3H5) at pyrazole position 1; chloromethyl at position 3.
  • Key Differences : The cyclopropylmethyl group increases lipophilicity compared to the difluoromethyl group in the target compound. This may enhance membrane permeability in biological systems but reduce electrophilicity .

Compound D : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ()

  • Substituents : Bromine and trifluoromethyl on pyrazole.
  • Synthesis: Phenylhydrazine reacted with enones in acetic acid (25°C, 24 h) .
  • Key Differences : Bromine offers a leaving group for cross-coupling reactions, while trifluoromethyl provides stability. The absence of a pyrazine ring limits conjugation effects.

Fluorinated Pyrazole Derivatives

Compound E : 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole-5-ones ()

  • Substituents : Trifluoromethyl and methyl groups on pyrazole; tautomerizes to pyrazol-5-one in solution.
  • Key Differences : The lactamic tautomer (pyrazol-5-one) introduces hydrogen-bonding capacity, which is absent in the target compound. This tautomerism could influence binding affinity in enzyme inhibition .

Compound F : 5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide ()

  • Substituents : Difluorophenyl and phenyl groups; carbothioamide (–C(S)NH2) at position 1.
  • Reactivity : The carbothioamide group participates in cyclization reactions with ethyl chloroacetoacetate .
  • Key Differences : The dihydropyrazole core reduces aromaticity, affecting electronic properties.

Structural and Functional Analysis

Electronic Effects

  • Fluorinated Groups : The difluoromethyl group (–CF2H) in the target compound is less electron-withdrawing than trifluoromethyl (–CF3) in Compound A but more than methyl (–CH3). This balance may optimize stability and reactivity for specific applications .
  • Chloromethyl Reactivity: The –CH2Cl group enables nucleophilic substitutions (e.g., with amines or thiols), a feature shared with Compound C but absent in non-halogenated analogs like Compound E .

Biological Activity

2-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClF2N4C_8H_7ClF_2N_4. The compound features a pyrazole ring substituted with chloromethyl and difluoromethyl groups, which are significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate. The synthesis pathway often includes:

  • Formation of the pyrazole ring.
  • Introduction of the chloromethyl group via chloromethylation.
  • Addition of the difluoromethyl group through specific reagents.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, possess diverse pharmacological activities. These include:

  • Antimicrobial Activity : Studies have shown that pyrazole compounds can exhibit significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, potentially influencing signaling pathways related to inflammation and cell growth.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar pyrazole compounds, providing insights into their potential applications:

StudyFindings
Umesha et al. (2009)Investigated the antioxidant and antimicrobial activity of pyrazole derivatives, showing promising results in DPPH radical scavenging assays.
Krogsgaard-Larsen et al. (2015)Examined structure-activity relationships in pyrazole derivatives, highlighting their potential as enzyme inhibitors with therapeutic applications in neurology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine

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